N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with an imidazole and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis, involving glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.
Introduction of the Furan Moiety: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.
Attachment of the Imidazole Group: The imidazole group can be attached through a nucleophilic substitution reaction, where the imidazole reacts with a suitable alkyl halide.
Final Coupling: The final step involves coupling the imidazole and furan-substituted quinoline intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The quinoline core can be reduced to tetrahydroquinoline using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, dry ether, reflux.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogenating agents (bromine, chlorine), room temperature to mild heating.
Major Products
Oxidation: Furanones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitrated or halogenated imidazole derivatives.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, particularly in the context of neurological disorders.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves its interaction with biological macromolecules:
Molecular Targets: The compound targets topoisomerase enzymes, which are crucial for DNA replication and transcription.
Pathways Involved: By inhibiting topoisomerase, the compound prevents the relaxation of supercoiled DNA, thereby hindering DNA replication and transcription processes, leading to cell death in rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-1H-indole-2-carboxamide: Similar in structure but with an indole moiety instead of a furan ring.
N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide: Similar but with a thiophene ring instead of a furan ring.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is unique due to the presence of both furan and imidazole rings, which confer distinct electronic and steric properties, making it a versatile scaffold for drug design and development.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-15-7-8-20(27-15)19-13-17(16-5-2-3-6-18(16)24-19)21(26)23-9-4-11-25-12-10-22-14-25/h2-3,5-8,10,12-14H,4,9,11H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCDHUCSQGVLCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4C=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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